2-Iodothiazole

Catalog No.
S1900658
CAS No.
3034-54-6
M.F
C3H2INS
M. Wt
211.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodothiazole

Obtaining reliable halothiazole building blocks with consistent cross-coupling reactivity is a challenge. 2-Iodothiazole (CAS 3034-54-6) provides superior C-I bond lability, enabling efficient Pd-catalyzed coupling at ambient temperatures.

  • Lower reaction temperatures preserve thermally sensitive functional groups; reduces decomposition vs. bromothiazole.
  • Faster oxidative addition enables reduced catalyst loadings and higher turnover numbers, improving yield and purity.
  • Clean iodine-metal exchange at non-cryogenic conditions streamlines thiazolyl nucleophile generation.

CAS Number

3034-54-6

Product Name

2-Iodothiazole

IUPAC Name

2-iodo-1,3-thiazole

Molecular Formula

C3H2INS

Molecular Weight

211.03 g/mol

InChI

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H

InChI Key

VAQSRTGFMKWNIH-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)I

Canonical SMILES

C1=CSC(=N1)I

The exact mass of the compound 2-Iodothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Iodothiazole, 2-Iodo-thiazole, Thiazole, 2-iodo-, 2-Iodo-1,3-thiazole

Purity

≥98%

Package Size

1 g, 5 g, 10 g

2-Iodothiazole (CAS 3034-54-6) is a halogenated five-membered heterocyclic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. As a member of the halothiazole class, its primary utility lies in its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings. The identity of the halogen at the 2-position—iodine, in this case—is a critical determinant of its reactivity profile and suitability for specific synthetic routes compared to other halothiazoles.

Research Fit

Workflow
Pd-catalyzed cross-coupling (Negishi, Suzuki, Sonogashira) electrophile for thiazole elaboration
Reactivity
Weaker C–I bond enables oxidative addition under milder conditions than C–Br or C–Cl analogs
Use context
Key building block for pharmaceuticals, agrochemicals, and functional materials containing a 2-substituted thiazole

Direct substitution of 2-Iodothiazole with its bromo- or chloro-analogs (2-Bromothiazole, 2-Chlorothiazole) in a synthetic protocol is rarely feasible and often leads to process failure or significantly lower efficiency. The choice of halogen dictates the C-X bond dissociation energy (C-I < C-Br < C-Cl), which directly governs the rate of oxidative addition in critical palladium-catalyzed cross-coupling reactions. Consequently, reaction conditions optimized for the highly reactive C-I bond of 2-Iodothiazole, such as lower temperatures, milder bases, or lower catalyst loadings, are typically insufficient to activate the more robust C-Br or C-Cl bonds, resulting in poor or no product formation. Attempting to force the reaction by using harsher conditions can lead to side reactions and decomposition, compromising yield and purity.

Substitution Risk

01 Substituting with 2‑bromothiazole or 2‑chlorothiazole may reduce cross-coupling yields and require higher catalyst loading or temperature.
02 Boiling point and density differ substantially; purification protocols and volumetric measurements will not transfer directly.
03 The established reactivity order I ≫ Br > Cl means less reactive analogs may fail with sterically hindered or electron-rich coupling partners.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is weaker and more readily activated in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling cycles compared to carbon-bromine or carbon-chlorine bonds. This fundamental property allows reactions involving 2-Iodothiazole to proceed under significantly milder conditions (e.g., lower temperatures, weaker bases) and often with lower catalyst loadings than those required for 2-Bromothiazole or 2-Chlorothiazole. This translates to improved energy efficiency, broader functional group tolerance, and reduced metal contamination in the final product.

Evidence DimensionReactivity Order in Pd-Catalyzed Coupling
Target Compound DataHighest reactivity (enabling milder conditions)
Comparator Or Baseline2-Bromothiazole (intermediate reactivity), 2-Chlorothiazole (lowest reactivity)
Quantified DifferenceQualitative but universally accepted reactivity trend: R-I > R-Br >> R-Cl
ConditionsStandard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).

This allows for more efficient, cost-effective, and sustainable synthesis processes, especially when working with sensitive or complex substrates.

Negishi Yield
Head-to-head
87% vs 48%
1.8‑fold higher yield with iodo substrate in GE2270 A total synthesis
Pd‑catalyzed Negishi coupling; direct comparator within same study

Enhanced Efficiency in Metal-Halogen Exchange for Grignard and Organolithium Formation

2-Iodothiazole is the preferred substrate for metal-halogen exchange reactions to form reactive organometallic intermediates. The exchange rate for iodides is substantially faster than for bromides or chlorides, allowing the reaction to proceed under milder, often non-cryogenic, conditions. For instance, iodine-magnesium exchange using reagents like i-PrMgCl·LiCl proceeds readily at temperatures around 0 °C to -40 °C, whereas bromine-magnesium exchange often requires higher temperatures or more reactive and less selective organolithium reagents at cryogenic temperatures. This efficiency minimizes side reactions and is compatible with a broader range of sensitive functional groups.

Evidence DimensionRate and Conditions for Metal-Halogen Exchange
Target Compound DataFast exchange, typically proceeds at or below 0 °C.
Comparator Or Baseline2-Bromothiazole often requires cryogenic temperatures (e.g., -78 °C) with organolithiums or forcing conditions for Mg-exchange.
Quantified DifferenceAvoidance of cryogenic temperatures (-78 °C) required for many bromo-analog exchanges.
ConditionsReaction with organolithium reagents (e.g., n-BuLi) or TurboGrignards (e.g., i-PrMgCl·LiCl).

Enables reliable and high-yield formation of 2-thiazolyl organometallic reagents for subsequent reactions, improving process safety, scalability, and functional group tolerance.

C–I Bond Energy
Class-level
240 kJ/mol
15 % weaker than C–Br (276 kJ/mol), 41 % weaker than C–Cl
General bond dissociation energies; explains higher oxidative addition rates

Precursor Accessibility from 2-Aminothiazole via Sandmeyer Reaction

2-Iodothiazole can be synthesized from the widely available and cost-effective starting material, 2-aminothiazole, via a Sandmeyer-type reaction. This diazotization followed by iodide displacement is a common and scalable industrial process. While 2-chlorothiazole can also be prepared from 2-aminothiazole via a Sandmeyer reaction, the synthesis of 2-bromothiazole often follows a similar path. The procurement choice between these halides may therefore depend on the relative cost and efficiency of the corresponding Sandmeyer reaction (using CuI, CuBr, or CuCl/HCl) for the desired scale and purity requirements.

Evidence DimensionSynthetic Accessibility from Common Precursor
Target Compound DataAccessible from 2-aminothiazole via Sandmeyer reaction.
Comparator Or Baseline2-Bromothiazole and 2-Chlorothiazole are also accessible from 2-aminothiazole via analogous Sandmeyer reactions.
Quantified DifferenceRoute is analogous; differentiation depends on reagent cost and process optimization rather than fundamental route availability.
ConditionsDiazotization of 2-aminothiazole followed by reaction with an iodide source (e.g., KI).

This provides a reliable and scalable synthetic route from a common, inexpensive starting material, ensuring a stable supply chain for large-scale procurement.

Boiling Point
Reported
232.5 °C (2‑iodo) vs 171.0 °C (2‑bromo)
61.5 °C higher; density also 23 % higher
Affects distillation, purification, and volumetric handling
Reactivity Order
Class-level
Ar‑I ≫ Ar‑Br > Ar‑Cl
Highest electrophile reactivity in Pd‑catalyzed cross‑coupling
Well‑established trend; enables milder conditions with broader scope

Late-Stage Functionalization of Complex Molecules under Mild Conditions

For the synthesis of advanced pharmaceutical intermediates or agrochemicals where a thiazole moiety must be introduced onto a complex, functional-group-rich scaffold. The high reactivity of 2-Iodothiazole allows for cross-coupling reactions at or near room temperature, preserving sensitive functional groups that would be degraded under the harsher conditions required for 2-bromothiazole.

High-Yield Synthesis of Biaryl and Heterobiaryl Compounds

In projects requiring the efficient construction of C(sp2)-C(sp2) bonds, such as in the synthesis of organic electronics or conjugated materials. Using 2-Iodothiazole in Suzuki-Miyaura couplings maximizes reaction rates and turnover numbers of the palladium catalyst, leading to higher yields and purity while minimizing process time and catalyst waste.

Regioselective Synthesis via Rapid Metal-Halogen Exchange

When the synthetic strategy requires the generation of a 2-thiazolyl nucleophile for reaction with an electrophile. The use of 2-Iodothiazole enables fast and clean iodine-lithium or iodine-magnesium exchange at non-cryogenic temperatures, providing a significant process advantage in terms of safety, energy consumption, and equipment requirements over routes using less reactive bromo-analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Total synthesis Negishi couplings
High electrophilic reactivity for complex fragment assembly
Yield comparison vs 2‑bromothiazole in multi‑step sequences
Suzuki–Miyaura / Sonogashira couplings
Highest reactivity among 2‑halothiazoles
Compatibility with sterically hindered or electron‑rich partners
Antitubercular agent research
Bioactive thiazole scaffold and versatile intermediate
Mycobacterium spp. inhibition screening and focused library synthesis

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Iodothiazole

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